molecular formula C14H11NO B562401 Dibenzazepinone-d4 CAS No. 1189706-86-2

Dibenzazepinone-d4

Cat. No.: B562401
CAS No.: 1189706-86-2
M. Wt: 213.272
InChI Key: VSZGCLXGCOECAY-DNZPNURCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzazepinone-d4 is a deuterated derivative of dibenzazepinone, a compound characterized by its two benzene rings fused to an azepine ring. The deuterium atoms replace hydrogen atoms in the structure, making it useful in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzazepinone-d4 can be synthesized through the deuteration of dibenzazepinone. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated solvents under specific reaction conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dibenzazepinone-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as this compound oxide.

    Reduction: Reduced derivatives such as this compound alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzazepinone-d4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Dibenzazepinone-d4 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research applications, including enhanced stability and altered reaction kinetics.

Biological Activity

Dibenzazepinone-d4 is a deuterated form of dibenzazepinone, a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, including case studies, data tables, and relevant literature to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C14H7D4NO
  • Molecular Weight : 213.27 g/mol

This compound is characterized by its unique structure, which includes a dibenzazepine core. This structural feature is crucial for its interaction with biological targets.

Biological Activity Overview

Dibenzazepinone derivatives have been studied for various biological activities, including anti-cancer properties and neuroprotective effects. The following sections detail these activities based on recent studies.

Anti-Cancer Activity

Research indicates that dibenzazepinone derivatives exhibit significant anti-cancer properties. A notable study focused on a structurally related compound, 4g , derived from dibenzazepine, which demonstrated potent anti-proliferative effects against several cancer cell lines:

  • Cell Lines Tested : LM8G7 (murine osteosarcoma), OVSAHO (human ovarian cancer), MCF-7 (human breast cancer), RPMI8226-LR5 (melphalan-resistant multiple myeloma).
  • IC50 Values :
    • LM8G7: 15 μM
    • OVSAHO: 24 μM
    • MCF-7: Significant inhibition at various concentrations
    • RPMI8226-LR5: Comparable effects to standard chemotherapeutics like cisplatin and suramin.
CompoundAnti-Proliferative Activity (IC50 in μM)
LM8G7
4g15 ± 0.6*
Cisplatin30 ± 24
Suramin12 ± 2.8

*Significance levels: p < 0.05 versus control; ** p < 0.01 versus control.

Additionally, compound 4g was found to induce apoptosis in tumor cells in a time-dependent manner, indicating its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Anti-Cancer Efficacy :
    • A study conducted on the anti-cancer efficacy of dibenzazepinone derivatives revealed that these compounds could inhibit the invasion and migration of various cancer cell lines effectively. The compound 4g , while not this compound itself, serves as a close analog demonstrating the potential therapeutic effects of this class of compounds .
  • Neuropharmacological Potential :
    • Investigations into dibenzazepine derivatives have indicated their utility in treating cognitive disorders by attenuating β-amyloid accumulation, suggesting that similar derivatives like this compound may possess comparable properties .

Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGCLXGCOECAY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661903
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189706-86-2
Record name (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.